Isopropyl 3-bromo-4-methoxybenzoate
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Overview
Description
Isopropyl 3-bromo-4-methoxybenzoate is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.13 g/mol . It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an isopropyl ester, and the benzene ring is substituted with bromine and methoxy groups at the 3 and 4 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 3-bromo-4-methoxybenzoate typically involves the esterification of 3-bromo-4-methoxybenzoic acid with isopropanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-bromo-4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing bromine with a hydroxyl group forms 3-hydroxy-4-methoxybenzoate.
Reduction: Reduction of the ester group forms 3-bromo-4-methoxybenzyl alcohol.
Oxidation: Oxidation of the methoxy group forms 3-bromo-4-hydroxybenzoate.
Scientific Research Applications
Isopropyl 3-bromo-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of isopropyl 3-bromo-4-methoxybenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The bromine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-methoxybenzoate: Similar structure but with a methyl ester group instead of an isopropyl ester.
Ethyl 3-bromo-4-methoxybenzoate: Similar structure but with an ethyl ester group instead of an isopropyl ester.
Uniqueness
Isopropyl 3-bromo-4-methoxybenzoate is unique due to its specific ester group, which can influence its reactivity and physical properties. The isopropyl group provides steric hindrance, which can affect the compound’s interaction with other molecules and its overall stability .
Properties
IUPAC Name |
propan-2-yl 3-bromo-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)15-11(13)8-4-5-10(14-3)9(12)6-8/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZWSHZXEBTEHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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